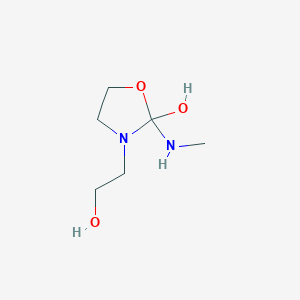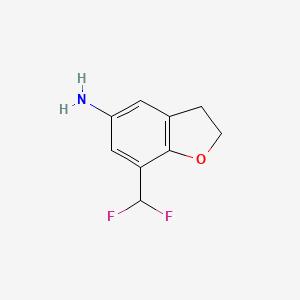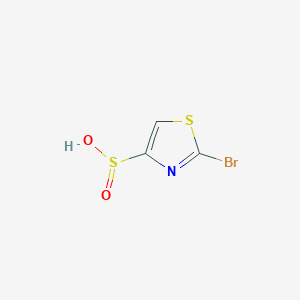
2-Bromothiazole-4-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromothiazole-4-sulfinicacid: is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 2-position and a sulfinic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the bromination of thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The sulfinic acid group can be introduced through sulfonation reactions using reagents such as sulfur dioxide and hydrogen peroxide .
Industrial Production Methods: Industrial production of 2-Bromothiazole-4-sulfinicacid may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Bromothiazole-4-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid using oxidizing agents like hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: 2-Bromothiazole-4-sulfonic acid.
Reduction: Thiazole-4-sulfinic acid.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Bromothiazole-4-sulfinicacid is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new antibiotics and antifungal agents .
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. It is used in the design of new drug candidates targeting specific biological pathways .
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 2-Bromothiazole-4-sulfinicacid involves its interaction with specific molecular targets in biological systems. The sulfinic acid group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . These interactions disrupt key biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-Chlorothiazole-4-sulfinicacid: Similar structure but with a chlorine atom instead of bromine.
2-Iodothiazole-4-sulfinicacid: Similar structure but with an iodine atom instead of bromine.
Thiazole-4-sulfinic acid: Lacks the halogen substituent.
Uniqueness: 2-Bromothiazole-4-sulfinicacid is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. The bromine atom’s size and electronegativity contribute to the compound’s distinct chemical and biological properties compared to its chlorine and iodine analogs .
Properties
Molecular Formula |
C3H2BrNO2S2 |
|---|---|
Molecular Weight |
228.1 g/mol |
IUPAC Name |
2-bromo-1,3-thiazole-4-sulfinic acid |
InChI |
InChI=1S/C3H2BrNO2S2/c4-3-5-2(1-8-3)9(6)7/h1H,(H,6,7) |
InChI Key |
UMPCZCITOOJICX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Br)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


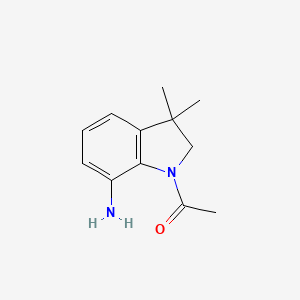



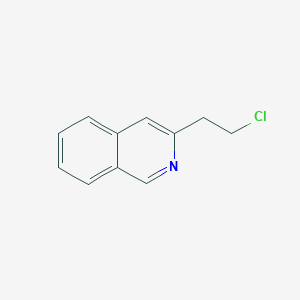
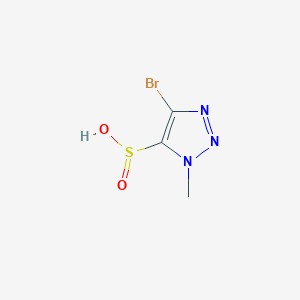
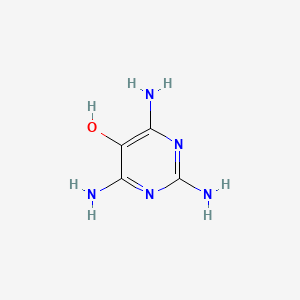
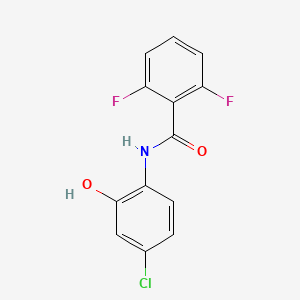
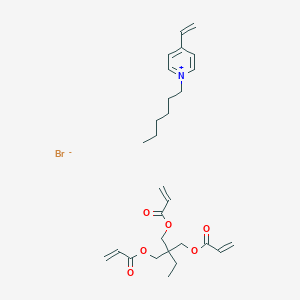
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)
![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)
